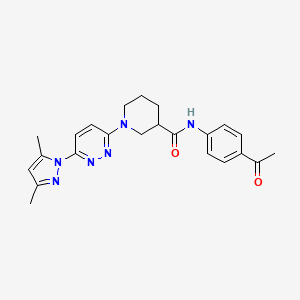
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compound I found is "2-(3,5-Dimethylphenyl)acetic acid" . It’s a solid substance with a molecular weight of 164.2 . It’s stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylphenyl)acetic acid” is represented by the InChI code: 1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) .Chemical Reactions Analysis
There’s a study on the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which could be related to the compound you’re interested in .Physical And Chemical Properties Analysis
The physical form of “2-(3,5-Dimethylphenyl)acetic acid” is solid . It’s stored in a dry room at normal temperature .科学的研究の応用
Photoreleasable Protecting Groups
A study introduces 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This application is significant for its direct photolysis leading to the formation of carboxylic acids in nearly quantitative yields without the need for a photosensitizer. The process is based on efficient intramolecular hydrogen abstraction, highlighting its potential in synthetic organic chemistry and biochemistry for the temporary protection of carboxylic acid functionalities (Klan, Zabadal, & Heger, 2000).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and demonstrate selective sensitivity to benzaldehyde derivatives through characteristic luminescence. These findings suggest that dimethylphenyl derivatives can serve as effective components in the development of new fluorescence sensors for chemical detection (B. Shi et al., 2015).
Synthesis and Material Properties
The synthesis and characterization of new diacid monomers and poly(ester-imide)s incorporating a dimethylphenyl-based dioxoisoindoline structure have been studied. These compounds exhibit excellent solubility in polar aprotic solvents and display enhanced thermal stability, indicating their potential use in high-performance materials (Ruaa Jameel Kamel, M. A. Mutar, & Farah Safi Khlewee, 2019).
Fluorescent Property Evaluation
The fluorescent properties of 1,3,5-triaryl-2-pyrazolines synthesized from dimethylphenyl derivatives have been explored. These compounds exhibit fluorescence in the blue region of the visible spectrum, suggesting their applicability in materials science for developing new fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Crystal Engineering and Supramolecular Assemblies
Research on the crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid demonstrates how dimethylphenyl derivatives participate in forming complex structures. These studies contribute to understanding molecular interactions and designing novel materials with specific properties (K. Arora & V. Pedireddi, 2003).
Safety and Hazards
特性
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZZZFAHGCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2765413.png)


![7-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765421.png)
![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)
![Methyl 4-fluoro-3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2765423.png)
![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)
![5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)
![N-methyl-N'-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea](/img/structure/B2765427.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)
